1-Boc-4-ethynyl-1H-pyrazole
Overview
Description
1-Boc-4-ethynyl-1H-pyrazole, also known as tert-butyl 4-ethynyl-1H-pyrazole-1-carboxylate, is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.22 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with an ethynyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position . It is commonly used in organic synthesis and research applications due to its unique structural features and reactivity.
Scientific Research Applications
Synthesis and Intermediate Applications
- tert-Butyl 4-ethynyl-1H-pyrazole-1-carboxylate is utilized in the synthesis of various biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative of tert-butyl 4-ethynyl-1H-pyrazole-1-carboxylate, is an important intermediate in the synthesis of crizotinib, a medication used in cancer treatment (Kong et al., 2016).
Chemical Properties and Reactions
- The compound exhibits diverse reactivity, as seen in its use in various chemical reactions. For example, its derivatives are involved in reactions like 1,3-dipolar cycloaddition, showcasing its versatility in organic synthesis (González et al., 2013).
Potential in Drug Development
- Derivatives of tert-butyl 4-ethynyl-1H-pyrazole-1-carboxylate are used in the development of potential antitumor agents. This highlights its significance in medicinal chemistry and pharmaceutical research (Abonía et al., 2011).
Catalysis and Synthetic Methods
- The compound is also valuable in catalysis, as seen in the synthesis of new compounds like pyrazolylphosphite- and pyrazolylphosphinite-ruthenium(ii) complexes, demonstrating its role in facilitating chemical reactions (Amenuvor et al., 2016).
Preparation Methods
The synthesis of 1-Boc-4-ethynyl-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethynyl-1H-pyrazole and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like triethylamine or sodium hyd
Properties
IUPAC Name |
tert-butyl 4-ethynylpyrazole-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-5-8-6-11-12(7-8)9(13)14-10(2,3)4/h1,6-7H,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMALPDNJCWQAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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